B1575788 Temporin-1PLa

Temporin-1PLa

Cat. No.: B1575788
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-1PLa is a synthetic analog of the temporin family of antimicrobial peptides (AMPs), which are short, cationic, and alpha-helical peptides originally isolated from frog skin secretions . Like other temporins, it is provided as a C-terminally amidated peptide and is expected to exhibit broad-spectrum antimicrobial activity, primarily against Gram-positive bacteria . The mechanism of action for temporins is typically membranolytic, where the peptide's amphipathic structure allows it to interact with and disrupt the anionic lipid bilayers of microbial membranes, leading to permeabilization, depolarization, and cell death . Beyond its core antibacterial properties, research into temporins has revealed potential applications as an antiviral agent , an antiparasitic agent against organisms like Leishmania , and even as an insulin-releasing molecule . This makes temporins a versatile scaffold for investigating new anti-infective and immunomodulatory therapies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Note: The specific sequence, structural data, and experimental activity for the compound named "this compound" were not located in the current scientific literature. The description above is based on the well-characterized properties of the temporin peptide family. The information for this specific product should be verified with the supplier or through direct experimental validation.

Properties

bioactivity

Antibacterial

sequence

FLPLVGKILSGLI

Origin of Product

United States

Molecular Biology and Biosynthesis of Temporin 1pla

Genetic Basis of Temporin-1PLa Production

The production of this compound is rooted in the genetic makeup of the pickerel frog (Lithobates palustris). uniprot.org The gene encoding this peptide provides the blueprint for a precursor protein that undergoes several modifications to become the final active molecule.

Precursor cDNA Analysis and Gene Identification

The identification of the gene responsible for this compound production has been achieved through the analysis of complementary DNA (cDNA) libraries derived from the skin secretions of Lithobates palustris. nih.gov This molecular cloning technique, often referred to as 'shotgun' cloning, allows researchers to isolate and sequence the mRNA transcripts present in the frog's skin. By creating a cDNA library, the genetic blueprint for the precursor protein of this compound can be identified and its amino acid sequence deduced. nih.gov This approach has been instrumental in characterizing not only this compound but also a vast number of other temporins and antimicrobial peptides from various frog species. nih.govnih.gov

Tripartite Precursor Structure: Signal Peptide, Propiece, and Mature Peptide

The precursor protein of this compound exhibits a characteristic tripartite structure common to many antimicrobial peptides. nih.gov This structure consists of three distinct domains: an N-terminal signal peptide, an acidic propiece, and the C-terminal mature peptide. uniprot.orgnih.gov

Precursor DomainPosition (Amino Acids)Description
Signal Peptide1-22Directs the precursor protein to the secretory pathway. uniprot.org
Propiece23-45An acidic spacer region that is cleaved during maturation. uniprot.org
Mature Peptide48-60The final, biologically active this compound peptide. uniprot.org

The signal peptide is a short, hydrophobic sequence at the N-terminus that targets the nascent polypeptide to the endoplasmic reticulum for entry into the secretory pathway. mdpi.comuniprot.org This is a crucial step for proteins destined for extracellular release.

Following the signal peptide is the propiece , also known as the acidic spacer. nih.gov This region is typically negatively charged and is thought to play a role in the proper folding and stabilization of the precursor, as well as preventing the premature activity of the mature peptide within the host's cells.

Finally, the mature peptide sequence at the C-terminus corresponds to the active this compound molecule. This is the portion of the precursor that will ultimately be secreted and exert its antimicrobial effects.

Biosynthetic Pathways and Post-Translational Processing

The journey from the precursor protein to the active this compound involves a series of precise enzymatic modifications that occur within specialized glands in the frog's skin.

Peptide Synthesis in Dermal Granular Glands

The synthesis of this compound, along with other antimicrobial peptides, takes place in specialized structures within the frog's skin known as dermal granular glands, also referred to as serous or poison glands. nih.govnsf.gov These glands are responsible for producing and storing a cocktail of bioactive molecules. nsf.gov The precursor proteins are synthesized within the multinucleated cells of these glands and are then packaged into secretory granules. nih.govresearchgate.net Upon stimulation, such as stress or injury, these granules are released onto the skin surface through a holocrine mechanism, where the entire cell ruptures to release its contents. imrpress.com

Enzymatic Cleavage and C-Terminal Amidation

The maturation of the this compound precursor involves two key post-translational modifications: enzymatic cleavage and C-terminal amidation.

The first step is the removal of the signal peptide by a signal peptidase as the precursor enters the secretory pathway. nih.gov Subsequently, the propiece is excised. This cleavage often occurs at a specific site marked by a pair of basic amino acid residues, such as Lysine-Arginine (Lys-Arg), which is a recognition site for prohormone convertases. nih.govmdpi.com This enzymatic action liberates the mature peptide sequence.

A final and critical modification is the amidation of the C-terminus. In the precursor sequence, the mature peptide is followed by a Glycine residue. This Glycine is acted upon by a peptidylglycine α-amidating monooxygenase (PAM) enzyme, which cleaves the Glycine and converts the C-terminal amino acid (in the case of this compound, an Isoleucine) into an amide. mdpi.comnih.govuzh.ch This C-terminal amidation is a common feature of many bioactive peptides and is often essential for their biological activity and stability. nih.gov The final mature this compound is an isoleucine amide. uniprot.org

Regulation of this compound Expression and Secretion

The expression and secretion of this compound are tightly regulated processes, ensuring that the peptide is produced and released when needed for defense. While specific regulatory mechanisms for this compound have not been extensively detailed, the regulation of antimicrobial peptide production in amphibians, in general, is known to be influenced by various factors.

The expression of antimicrobial peptide genes can be under developmental control, with expression levels changing at different life stages of the frog. plos.org For instance, in some species, the onset of a robust innate immune response, including AMP production, coincides with later larval stages. plos.org Furthermore, the presence of pathogens can trigger an immune response, leading to the increased expression of AMP genes. mdpi.com

The secretion of the stored peptides from the granular glands is a rapid response to external stimuli. The release is often triggered by the sympathetic nervous system in response to stress, injury, or pathogenic threat. nsf.gov This ensures that a potent cocktail of antimicrobial peptides, including this compound, is quickly deployed to the skin surface to combat invading microorganisms. nsf.gov In some amphibians, AMP production can also be influenced by seasonal changes and other environmental factors, suggesting a complex regulatory network. nih.gov

Mechanisms of Peptide Release from Skin Glands

The secretion of this compound and other antimicrobial peptides is a regulated process, occurring from specialized structures in the dermis known as granular glands. frontiersin.orgresearchgate.net These glands function as storage depots for a diverse arsenal (B13267) of bioactive molecules. frontiersin.org The synthesis of the peptides takes place within the multinucleated cells of these glands, where they are packaged into secretory granules. nih.govresearchgate.net

The release of these peptides onto the skin surface is not continuous but is typically triggered by specific stimuli, such as stress, injury, or pathogenic threat. frontiersin.orgresearchgate.net The primary mechanism for this discharge is known as a holocrine secretion. nih.govimrpress.com This process involves the contraction of smooth muscle cells surrounding the granular gland, which is initiated by the stimulation of sympathetic nerves. nih.govresearchgate.net This contraction leads to the rupture of the entire gland, expelling its complete contents, including the stored antimicrobial peptides, through a duct onto the epidermal surface. imrpress.com

Stimulants like norepinephrine, a neurotransmitter of the sympathetic nervous system, can be used experimentally to induce this release and deplete the glands' peptide stores. researchgate.net Following such a discharge, the gland must regenerate and synthesize a new supply of peptides, a process that can take several weeks. researchgate.net

Environmental and Physiological Influences on Expression (General Context)

The expression and secretion of antimicrobial peptides like temporins in amphibians are significantly influenced by a variety of external environmental and internal physiological factors. frontiersin.org As amphibians are highly sensitive to their surroundings, their immune defenses can be modulated by the conditions they inhabit. frontiersin.org Research has shown that several abiotic factors can alter the production and effectiveness of these crucial defensive peptides. frontiersin.orgresearchgate.net

Temperature: Environmental temperature has a documented effect on AMP synthesis. For instance, increased temperatures have been shown to trigger the production of certain AMPs, while colder conditions may suppress their synthesis and secretion. frontiersin.orgresearchgate.net

Habitat Conditions: Factors such as the degree of shade in the larval habitat can interact with other environmental variables like pH to affect post-metamorphic AMP production and bioactivity. plos.orgnih.gov Dehydration is another stressor that can influence the physiological state of the frog and, consequently, its capacity for immune defense. frontiersin.orgresearchgate.net These findings highlight that common variations in an amphibian's environment during its development can have lasting consequences on its innate immune capabilities. plos.orgnih.gov

Table 2: Environmental Factors Influencing Amphibian Antimicrobial Peptide (AMP) Expression

Factor Observed Effect on AMPs Source(s)
Temperature Increased temperatures can trigger AMP production; cold may suppress synthesis. frontiersin.orgresearchgate.net
pH (Acidification) Can alter the skin microbial community, which may indirectly influence AMP production. plos.orgnih.govfrontiersin.org
Shade Interacts with other factors (like pH) to affect AMP production and bioactivity. frontiersin.orgplos.orgnih.gov

| Dehydration | Acts as a physiological stressor that can influence peptide defenses. | frontiersin.orgresearchgate.net |

Table 3: List of Mentioned Compounds

Compound Name
Norepinephrine
Temporin A
Temporin B
Temporin D
Temporin G
Temporin H
Temporin L

Structural Characterization and Biophysical Properties of Temporin 1pla

Primary Amino Acid Sequence Analysis

Defining the Sequence: FLPLVGKILSGLI-NH2

The primary structure of Temporin-1PLa, isolated from the pickerel frog (Lithobates palustris), is a 13-amino acid sequence: Phenylalanine-Leucine-Proline-Leucine-Valine-Glycine-Lysine-Isoleucine-Leucine-Serine-Glycine-Leucine-Isoleucine, with the C-terminus amidated (FLPLVGKILSGLI-NH2). uniprot.org The amidation of the C-terminus is a common feature among many AMPs and is known to enhance their stability and biological activity. conicet.gov.ar

Role of Hydrophobic and Charged Residues in Sequence Composition

The composition of this compound's amino acid sequence is heavily dominated by hydrophobic residues, which constitute over 75% of the peptide. This high hydrophobicity is a hallmark of the temporin family and is crucial for the peptide's interaction with and disruption of microbial cell membranes. conicet.gov.arimrpress.com The hydrophobic residues, including Phenylalanine (F), Leucine (L), Proline (P), Valine (V), Glycine (G), and Isoleucine (I), facilitate the insertion of the peptide into the lipid bilayer of target cells. nih.gov

A single cationic residue, Lysine (B10760008) (K), is present at the seventh position. This positively charged residue plays a critical role in the initial electrostatic attraction of the peptide to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govuniprot.org The balance between the hydrophobicity and the single positive charge is a key determinant of the peptide's antimicrobial potency and selectivity. mdpi.comscispace.com The strategic placement of both hydrophobic and charged residues allows for the formation of an amphipathic structure, which is essential for its mechanism of action. nih.gov

Conformational Analysis in Membrane-Mimetic Environments

Propensity for Amphipathic α-Helical Structure Formation

In aqueous solutions, temporins like this compound typically exist in a random, unordered conformation. nih.govmdpi.com However, upon encountering a membrane-mimetic environment, such as the lipid bilayer of a bacterial cell, they undergo a conformational change to form an amphipathic α-helical structure. nih.govnih.govnih.gov This structure is characterized by the spatial segregation of hydrophobic and hydrophilic residues, with the hydrophobic side chains oriented towards the lipid core of the membrane and the hydrophilic, charged residues facing the aqueous environment or interacting with the polar head groups of the lipids. nih.govnih.gov This amphipathic nature is fundamental to the peptide's ability to disrupt the membrane integrity. nih.govnih.gov The propensity to form this helical structure is a common and critical feature for the biological activity of many temporins. nih.govmdpi.com

Investigation of Secondary Structure Transitions using Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of peptides and proteins in solution. wisc.eduyoutube.com By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide information about the conformational state of the peptide backbone. wisc.edu

For temporins, CD studies have consistently shown a transition from a random coil conformation in aqueous buffer to a predominantly α-helical structure in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. mdpi.comresearchgate.net The CD spectrum of a peptide in a random coil state is characterized by a single negative band near 200 nm. In contrast, an α-helical conformation displays two characteristic negative bands at approximately 208 nm and 222 nm, and a positive band around 192 nm. researchgate.netnih.gov Studies on various temporins have demonstrated this characteristic spectral shift, confirming the induction of an α-helical secondary structure upon interaction with hydrophobic environments, which is believed to be the biologically active conformation. nih.govresearchgate.net

Table 1: Representative Circular Dichroism Data for Temporins in Different Environments

TemporinEnvironmentObserved Secondary StructureCharacteristic CD Bands (nm)
Temporin AWaterRandom CoilMinimum near 200
Temporin A30% TFEα-HelixMinima near 208 and 222
Temporin LWaterRandom CoilMinimum near 200
Temporin L20% TFEα-HelixMinima near 208 and 222

Mechanisms of Action: Molecular and Cellular Perspectives Non Mammalian Cellular Targets

Membrane Perturbation and Permeabilization

The primary and most extensively studied mechanism of action for temporins, including by extension Temporin-1PLa, is the physical disruption of the plasma membrane of target microorganisms. imrpress.comconicet.gov.ar This process involves a series of rapid, energy-independent physical interactions that compromise the membrane's integrity as a selective barrier.

Interaction with Microbial Phospholipid Bilayers

This compound, identified in the frog species Lithobates pipiens, possesses a sequence rich in hydrophobic amino acids, a characteristic trait of the temporin family. researchgate.net

Table 1: Amino Acid Sequence of this compound

Name Sequence Origin
This compound FLPLVGKILSGLI Lithobates pipiens

Data sourced from reference researchgate.net.

The antimicrobial action begins with the initial binding of the peptide to the microbial cell surface. This interaction is largely driven by electrostatic forces between the positively charged peptide and the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govfrontiersin.orgmdpi.com Upon encountering the hydrophobic environment of the membrane, temporins fold into an amphipathic α-helical structure. mdpi.com This conformation is crucial for its function, positioning hydrophobic residues to interact with the lipid acyl chains of the bilayer and hydrophilic residues to face the aqueous environment or polar head groups of the phospholipids (B1166683). frontiersin.orgmdpi.com Studies on other temporins have shown that this interaction is enhanced in the presence of negatively charged phospholipids like phosphatidylglycerol, which are common in bacterial membranes. nih.gov

Formation of Transmembrane Pores: "Carpet-like" Mechanism and Toroidal Pores

Following initial binding, temporins disrupt the membrane through mechanisms that are dependent on the peptide's concentration on the cell surface. The "carpet-like" model is a widely accepted mechanism for many temporins. researchgate.netnih.gov In this model, the peptide monomers accumulate on the surface of the microbial membrane, orienting parallel to the bilayer. imrpress.com Once a threshold concentration is achieved, the peptides disrupt the membrane's curvature and integrity, leading to permeabilization without forming discrete, stable pores. nih.govresearchgate.net

At a certain concentration, this "carpet" of peptides can induce a more structured disruption known as the toroidal pore. In the toroidal pore model, the peptide molecules, along with the polar head groups of the lipid molecules, bend inward to form a continuous channel through the membrane. imrpress.comfrontiersin.org This creates a water-filled pore lined by both the peptides and the lipid head groups, allowing for the leakage of cellular contents. imrpress.comfrontiersin.org

Detergent-like Membrane Disruption and Acyl Chain Packing Alteration

At very high concentrations, the toroidal pores can reportedly coalesce, leading to a complete disintegration of the membrane in a process described as a detergent-like mechanism. imrpress.com However, some studies on specific temporins, such as Temporin L, suggest that they cause localized leakage through pore-like openings rather than a complete detergent-like solubilization of the membrane. researchgate.netnih.gov

The interaction of temporins with the membrane also leads to significant changes in the organization of the lipid bilayer. The insertion of the peptide's hydrophobic residues among the lipid tails alters the packing of the acyl chains. nih.gov Research on Temporins B and L demonstrated that they can increase the order of the acyl chains, particularly in the presence of the bacterial phospholipid phosphatidylglycerol. nih.gov This profound reorganization of the bilayer, where the peptide establishes contacts with the lipid chains, contributes significantly to the loss of membrane function. nih.gov

Membrane Depolarization as a Critical Event

A direct and critical consequence of membrane permeabilization by temporins is the rapid depolarization of the transmembrane potential. frontiersin.orgcsic.es The formation of pores or other membrane defects allows for the uncontrolled flow of ions across the membrane, dissipating the essential electrochemical gradients that bacteria use for vital processes like ATP synthesis and nutrient transport. csic.esfrontiersin.org Studies on Temporin A and B against the protozoan parasite Leishmania demonstrated a rapid collapse of the plasma membrane potential, which is a key event in their lethal mechanism. csic.es Similarly, Temporin-FL and its analogues were shown to induce membrane depolarization in MRSA in a dose-dependent manner. frontiersin.org This loss of membrane potential is a hallmark of membrane-active antimicrobial peptides and a primary cause of rapid microbial cell death. csic.es

Intracellular Target Modulation (Specific Microbial and Protozoan Contexts)

While the primary mode of action for temporins is the disruption of the cell membrane, there is emerging evidence suggesting that they may also interfere with intracellular processes once the membrane has been breached. imrpress.com

Potential Interference with Intracellular Components (Proteins, Nucleic Acids)

Once the microbial membrane is permeabilized, the peptide can gain entry into the cytoplasm. researchgate.netnih.gov The influx of vital dyes like SYTOX Green, which fluoresce upon binding to nucleic acids, confirms that temporins make the membrane permeable enough for large molecules to pass, indicating that the peptides themselves can also enter the cell. frontiersin.orgcsic.es Inside the cell, these peptides have the potential to interfere with the function of essential macromolecules. nih.gov

Some studies suggest that after entering the cell, the peptides can trigger the disintegration of subcellular structures. researchgate.net More specifically, functional investigations into Temporin L have shown that it can bind to and inhibit the activity of FtsZ, a crucial protein that forms the Z-ring at the start of bacterial cell division. nih.govnih.gov This suggests a specific intracellular target, at least for some members of the temporin family. The binding to and disruption of the function of essential proteins or nucleic acids represents a secondary mechanism that ensures cell death, complementing the initial assault on the plasma membrane. researchgate.netnih.gov

Table 2: Summary of Postulated Mechanistic Actions of the Temporin Peptide Family

Mechanism Description Key Outcomes
Membrane Binding Electrostatic attraction to negatively charged microbial membranes and insertion via an α-helical structure. nih.govfrontiersin.orgmdpi.com Peptide accumulation on the cell surface. nih.gov
"Carpet-like" Action Peptides accumulate on the membrane surface, disrupting its integrity at a threshold concentration. researchgate.netnih.gov Membrane permeabilization, leakage of small ions. researchgate.net
Toroidal Pore Formation Peptides and lipids bend inward to form transient, water-filled channels. imrpress.comfrontiersin.org Leakage of larger molecules and cellular contents. frontiersin.org
Membrane Depolarization Uncontrolled ion flux across the permeabilized membrane collapses the membrane potential. frontiersin.orgcsic.es Inhibition of essential cellular processes, cell death. csic.esfrontiersin.org

| Intracellular Targeting | After membrane breach, peptides enter the cell and interact with internal components. researchgate.netnih.gov | Inhibition of proteins (e.g., FtsZ), potential disruption of nucleic acid function. nih.govnih.gov |

Mitochondrial Membrane Depolarization in Specific Microbial Models

A key aspect of the mechanism of action for some temporins involves the disruption of mitochondrial function. In protozoan parasites such as Leishmania infantum, temporins have been observed to induce mitochondrial membrane depolarization. researchgate.netnih.govplos.org This process is a critical indicator of the initiation of programmed cell death. researchgate.net Studies on related temporins, like temporin-SHa and its analog [K3]SHa, have demonstrated that at concentrations above their IC50 values, they cause a collapse in the mitochondrial membrane potential of L. infantum promastigotes. researchgate.netnih.govplos.org This depolarization is a significant cellular event that contributes to the peptide's leishmanicidal activity. nih.gov The process is often monitored using fluorescent probes like TMRE (tetramethylrhodamine, ethyl ester), where a decrease in fluorescence indicates a loss of membrane potential. plos.org While the primary action is often membranolytic, the induction of mitochondrial dysfunction highlights a secondary, intracellular pathway contributing to cell death. researchgate.netnih.gov

Differential Interaction and Selectivity Considerations

The therapeutic potential of antimicrobial peptides like this compound hinges on their ability to selectively target microbial cells while sparing host cells. This selectivity is governed by the distinct physicochemical properties of the peptide and the differing compositions of microbial and eukaryotic cell membranes.

Selective Binding to Anionic Microbial Membranes versus Model Eukaryotic Membranes

This compound and its analogs exhibit a preferential interaction with the negatively charged membranes characteristic of microbes over the generally neutral membranes of eukaryotic cells. plos.orgfrontiersin.org Microbial membranes are rich in anionic phospholipids such as phosphatidylglycerol and cardiolipin, which provide a net negative charge. frontiersin.orgnih.gov In contrast, the outer leaflet of mammalian plasma membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a more neutral surface. frontiersin.org

Studies using model membrane systems, such as large unilamellar vesicles (LUVs), have demonstrated this selective binding. For example, the temporin analog [K3]SHa shows a significantly higher affinity for anionic dimyristoylphosphatidylglycerol (DMPG) membranes compared to zwitterionic dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes. plos.org Similarly, the penetration of temporins B and L into lipid monolayers is enhanced in the presence of the anionic phospholipid phosphatidylglycerol. nih.gov This electrostatic attraction between the cationic peptide and the anionic microbial surface is a crucial first step in its mechanism of action. plos.orgnih.gov The presence of cholesterol in eukaryotic membranes can also counteract the penetration of some temporins, further contributing to their selectivity. nih.gov

Influence of Net Charge and Hydrophobicity on Membrane Selectivity

The selectivity of this compound for microbial membranes is a finely tuned balance between its net positive charge and its hydrophobicity. nih.govnih.gov The net positive charge, arising from basic amino acid residues like lysine (B10760008) and arginine, drives the initial electrostatic attraction to the negatively charged microbial membranes. frontiersin.orgimrpress.com This interaction is a primary determinant of the peptide's ability to preferentially bind to bacteria and other microbes over host cells. plos.orgfrontiersin.org

Once bound to the membrane surface, the peptide's hydrophobicity comes into play. nih.govfrontiersin.org The hydrophobic residues of the peptide insert into the lipid bilayer, disrupting its structure and leading to permeabilization. nih.govmdpi.com However, excessive hydrophobicity can lead to a loss of selectivity, as it can promote interaction with the hydrophobic core of eukaryotic membranes as well, potentially causing toxicity to host cells. frontiersin.org Therefore, an optimal balance between cationicity and hydrophobicity is essential for potent antimicrobial activity coupled with low host cell toxicity. nih.gov The amphipathic nature of these peptides, where hydrophobic and hydrophilic residues are segregated on opposite faces of a helical structure, is also a key factor in their membrane-disrupting activity. nih.govnih.gov

Structure Activity Relationship Sar Studies of Temporin 1pla and Analogs

Impact of Amino Acid Substitutions on Bioactivity and Conformation

Effects of Lysine (B10760008) Substitutions on Antimicrobial Efficacy

Increasing the net positive charge of AMPs is a common strategy to enhance their initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Lysine (Lys), with its positively charged side chain, is frequently used for this purpose.

Table 1: Effect of Lysine Modifications on Temporin Analogs

Peptide AnalogModificationKey FindingReference
L-K6 (Temporin-1CEb analog)Increased positive charge via Lys introductionsMore active against Gram-negative and Gram-positive bacteria; low hemolytic activity. mdpi.com
TB_KKG6A (Temporin B analog)Two Lysines added at N-terminusGained activity against Gram-negative bacteria (E. coli, P. aeruginosa). mdpi.com
Brevinin-1pl-6KLysine substitutionDecreased activity against Gram-positive bacteria due to reduced hydrophobicity. frontiersin.org

Modification of Specific Residues (e.g., Positions 1, 7, 10) and their Functional Consequences

Targeted modifications at specific positions within the peptide sequence can reveal critical insights into residues that are essential for structure and function.

Position 1 (N-terminus): The N-terminal residue is often crucial for the initial interaction with the microbial membrane. In studies on Temporin A, replacing the N-terminal Phenylalanine (Phe¹) with a fluorinated version (Phe(4-F)) resulted in an analog (DT4F) that was the most effective antibacterial agent among the new compounds tested, with a minimum inhibitory concentration (MIC) of 80 µg/mL. nih.govnih.gov This highlights the importance of the aromatic and hydrophobic nature of the first residue in mediating antimicrobial action.

Position 7: This position has been shown to be important for the biological activity of temporins. In Temporin A, the arginine (Arg⁷) residue plays a key role. Replacing it with unnatural amino acids to explore the influence of basicity revealed that the length and charge of the side chain at this position are critical for both antimicrobial and antiproliferative activities. mdpi.com Specifically, an analog containing a lysine at position 7 was found to be optimal for combining both antibacterial and antiproliferative effects. mdpi.com

Position 10: Modifications at this position in Temporin A have also yielded significant functional changes. Substituting the original Serine (Ser¹⁰) with a more hydrophobic hydroxyl-containing amino acid, Tyrosine (Tyr), created a promising compound with enhanced properties. nih.govnih.gov Another substitution with Threonine (Thr) at this position led to an increase in the peptide's antiproliferative effect. nih.gov

Table 2: Functional Consequences of Modifying Specific Residues in Temporin A

AnalogModificationFunctional ConsequenceReference
DT4FPhe¹ replaced with Phe(4-F)Highest antibacterial and antiproliferative effect in its series (MIC = 80 µg/mL). nih.govnih.gov
Temporin F (related to Temporin A)Arg⁷ replaced with LysOptimal combination of antibacterial and antiproliferative activity. mdpi.com
DTTyr10Ser¹⁰ replaced with TyrShowed the greatest selectivity towards MCF-7 cancer cells. nih.govnih.gov
DTThr10Ser¹⁰ replaced with ThrIncreased antiproliferative effect compared to the parent peptide. nih.gov

Incorporation of Unnatural Amino Acids and D-Amino Acid Residues

To overcome the limitation of susceptibility to proteolytic degradation, a major hurdle for peptide-based therapeutics, researchers have incorporated unnatural amino acids or D-isomers of natural amino acids. frontiersin.orgnih.gov

The incorporation of D-amino acids can render peptides resistant to proteases, which typically recognize only L-amino acid substrates. frontiersin.orgptfarm.pl Studies on temporin-SHf analogs showed that derivatives containing D-amino acids could be developed into potent candidates. nih.gov Similarly, replacing all L-lysine and L-arginine residues with their D-isomers in one peptide (DP06) resulted in remarkable stability against proteases. nih.gov

Unnatural amino acids offer the ability to fine-tune peptide properties beyond what is possible with the 20 canonical amino acids. For example, incorporating fluorinated phenylalanine at position 1 of Temporin A enhanced its antibacterial and antiproliferative effects. nih.govnih.gov In another study on Temporin A, unnatural amino acids like ornithine and diaminobutyric acid were introduced at position 7 to modulate the basicity and side chain length, which was found to be critical for bioactivity. mdpi.com The use of α-aminoisobutyric acid (Aib), an unnatural amino acid known to stabilize helical conformations, in temporin 1DRa analogs led to increased antimicrobial potencies. conicet.gov.ar

Influence of Peptide Charge and Hydrophobicity on Biological Spectrum

Correlation between Net Charge, Hydrophobicity, and Membrane Affinity

A higher net positive charge generally increases a peptide's affinity for the negatively charged bacterial membrane through electrostatic interactions. imrpress.com However, this must be balanced with sufficient hydrophobicity, which facilitates the peptide's insertion into and perturbation of the lipid bilayer core. mdpi.com

Temporins typically have a low net positive charge (often 0 to +3) and are highly hydrophobic, with hydrophobic residues making up about 70% of the sequence. conicet.gov.armdpi.com SAR studies on temporin 1CEc analogs demonstrated that a fine balance between hydrophobicity and cationicity is essential for improved biological activity. nih.gov Excessive hydrophobicity can lead to non-specific interactions and increased toxicity toward host cells, such as hemolysis (rupturing of red blood cells). For instance, while a lysine substitution in brevinin-1pl-6K was intended to increase charge, it inadvertently decreased hydrophobicity, leading to reduced activity against Gram-positive bacteria. frontiersin.org Molecular dynamics simulations have shown that the strong hydrophobicity of temporins B and L promotes their aggregation on the membrane surface and facilitates the extraction of lipids, leading to membrane disruption. mdpi.com The affinity for different membrane types is crucial; the high affinity of some temporins for zwitterionic (neutral) membranes, which are characteristic of eukaryotic cells, correlates with their hemolytic activity.

Modulation of Amphipathicity and α-Helical Content for Enhanced Bioactivity

Most temporins, including Temporin-1PLa, are predicted to form an amphipathic α-helix upon interacting with a membrane environment. conicet.gov.aruniprot.orgnih.gov This structure places hydrophobic residues on one face of the helix and hydrophilic/charged residues on the other. This amphipathic character is critical for membrane interaction, allowing the hydrophobic face to penetrate the lipid core while the hydrophilic face interacts with lipid headgroups and water.

Design of Constrained and Engineered Analogs

The design of constrained and engineered analogs of this compound is a key strategy to overcome the inherent limitations of natural peptides, such as susceptibility to proteolysis and potential for non-specific toxicity. By introducing structural modifications, it is possible to create derivatives with improved pharmacological profiles.

Strategies for Cyclic Peptide Design and Conformational Locking

Conformational flexibility in linear peptides can be a double-edged sword. While it allows adaptation to different membrane environments, it can also lead to reduced receptor affinity and increased susceptibility to proteases. Peptide macrocyclization is a well-established strategy to introduce conformational constraints, which can lead to enhanced biological activity and stability. nih.gov

Several strategies can be employed for the cyclization of this compound analogs. These include head-to-tail cyclization, side-chain to side-chain cyclization, and the introduction of "stapled" peptides. For instance, studies on Temporin L have shown that introducing intramolecular tethers, such as lactam bridges, 1,4-substituted mdpi.comfrontiersin.orgresearchgate.net-triazoles, or hydrocarbon staples, can increase the α-helical content of the peptide. nih.gov This is significant because the α-helical conformation is often crucial for the membrane-disrupting activity of temporins. nih.govlsbu.ac.uk

In the context of this compound, suitable positions for introducing cyclization could be between the N- and C-termini or between the side chains of appropriately placed amino acid residues. For example, replacing specific residues with amino acids capable of forming covalent bonds, such as cysteine for disulfide bridges or aspartic acid/lysine for lactam bridge formation, could lock the peptide into a more bioactive conformation.

Table 1: Potential Cyclization Strategies for this compound Analogs

Cyclization StrategyDescriptionPotential Implementation in this compound
Head-to-Tail Cyclization The N-terminal amine is linked to the C-terminal carboxyl group, creating a fully cyclic peptide backbone.Direct linkage of the N-terminal Phenylalanine to the C-terminal Isoleucine.
Side-Chain to Side-Chain Cyclization Covalent linkage between the side chains of two amino acid residues within the peptide sequence.Introduction of Cysteine residues at strategic positions to form a disulfide bridge, or introduction of Aspartic acid and Lysine for lactam bridge formation.
Hydrocarbon Stapling Introduction of two α-methyl, α-alkenyl amino acids at specific positions (e.g., i, i+4 or i, i+7) which are then linked via olefin metathesis to form a hydrocarbon "staple".This would enforce an α-helical structure, which is important for the activity of many temporins.

A study on Temporin L analogs demonstrated that a cyclic analog showed slightly stronger inhibition of the main protease of SARS-CoV-2 compared to its linear counterpart, with IC50 values of 13.2 µM and 16.6 µM, respectively. kennesaw.edu This highlights the potential of cyclization to enhance the biological activities of temporin peptides.

Enhancing Stability against Proteolytic Degradation through Structural Modifications

A major hurdle in the therapeutic development of peptides is their rapid degradation by proteases in the body. Several structural modifications can be introduced to enhance the proteolytic stability of this compound.

One common strategy is the incorporation of non-proteinogenic amino acids, particularly D-amino acids. The substitution of L-amino acids with their D-enantiomers at specific positions can render the peptide resistant to proteases, which are typically specific for L-amino acids. mdpi.com For example, the introduction of D-lysine in a Temporin B analog did not significantly alter its antimicrobial activity but increased its stability. mdpi.com

Another approach is the modification of the peptide termini. The N-terminus can be protected by acetylation, while the C-terminus, which in the native this compound is already amidated, is also a form of protection against carboxypeptidases. nih.gov

Furthermore, the cyclization strategies discussed in the previous section also contribute to enhanced proteolytic stability by restricting the peptide's conformation and making it less accessible to protease cleavage sites. researchgate.net

Table 2: Modifications to Enhance Proteolytic Stability of this compound Analogs

Modification StrategyDescriptionExample Application in this compound
D-Amino Acid Substitution Replacement of one or more L-amino acids with their D-isomers.Substitution of L-Lysine with D-Lysine to resist trypsin-like proteases.
N-Terminal Acetylation Addition of an acetyl group to the N-terminal amine.Acetylation of the N-terminal Phenylalanine.
C-Terminal Amidation The native this compound is already C-terminally amidated.Maintaining the C-terminal amidation is crucial for stability.
Incorporation of Unnatural Amino Acids Introduction of amino acids not found in the standard 20, such as fluorinated amino acids.A study on Temporin A analogs showed that incorporating fluorinated Phenylalanine could modulate biological activity and stability. nih.govnih.gov

Computational Design Approaches for Predictive Analog Generation

Computational methods are increasingly being used to accelerate the design and optimization of peptide-based drugs. These in silico approaches can predict the structural and functional consequences of amino acid substitutions and other modifications, thereby reducing the need for extensive and costly experimental screening.

For this compound, computational tools can be employed at various stages of the analog design process. Homology modeling and ab initio structure prediction methods, such as AlphaFold, can be used to generate a three-dimensional model of this compound. biomedpress.org This model can then serve as a template for designing new analogs.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its analogs in different environments, such as in aqueous solution and in the presence of a model bacterial membrane. rcsb.org These simulations can provide insights into how the peptide interacts with the membrane and how different modifications affect its structure and stability.

Structure-activity relationship (SAR) studies can be guided by computational predictions. By systematically modifying the sequence of this compound in silico and calculating properties such as hydrophobicity, helicity, and binding affinity to model membranes, it is possible to identify promising candidates for synthesis and experimental testing. For example, a computational study on a Temporin 1CEa-IL24 fusion protein utilized AlphaFold for 3D modeling and subsequent docking and simulation studies to predict a stable complex. biomedpress.org

Table 3: Computational Tools in the Design of this compound Analogs

Computational Tool/ApproachApplicationRelevance to this compound
Homology Modeling / Ab initio Prediction (e.g., AlphaFold) Generation of a 3D structural model of the peptide.Predict the initial conformation of this compound for further in silico studies. biomedpress.org
Molecular Dynamics (MD) Simulations Simulating the behavior of the peptide over time in a specific environment (e.g., water, membrane).To understand its conformational flexibility, stability, and interaction with bacterial membranes. rcsb.org
Peptide Docking Predicting the binding mode of the peptide to a target receptor or membrane.To assess how modifications might alter its membrane-disrupting potential.
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models that correlate the structural features of peptides with their biological activity.To predict the activity of novel, untested this compound analogs.

By integrating these computational approaches with experimental validation, the process of developing potent and stable this compound analogs can be significantly streamlined, paving the way for new antimicrobial therapies.

Spectrum of Biological Activity

Activity against Bacterial Pathogens

Temporins are generally recognized for their potent activity against Gram-positive bacteria, with some members of the family also demonstrating efficacy against Gram-negative bacteria and fungi. conicet.gov.arnih.gov The activity of Temporin-1PLa aligns with this general characteristic of the temporin family.

Efficacy against Gram-Positive Bacteria, including Multidrug-Resistant Strains (e.g., Staphylococcus aureus, MRSA)

This compound has demonstrated antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus. uniprot.org The temporin family, as a whole, is known for its effectiveness against Gram-positive bacteria, including clinically significant multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govresearchgate.net For instance, Temporin A has been shown to be effective in managing MRSA-infected wounds in murine models through both its bactericidal activity and by accelerating the wound repair process. nih.govresearchgate.net Analogs of other temporins, such as Temporin-GHa, have also displayed potent antimicrobial activities against MRSA by permeabilizing the cytoplasmic membranes. nih.gov While specific studies focusing solely on this compound against a wide array of multidrug-resistant Gram-positive strains are not extensively detailed in the provided results, the established potent anti-Gram-positive activity of the temporin family provides a strong basis for its potential in this area. nih.govmdpi.com

Efficacy of Temporin Family Peptides Against Gram-Positive Bacteria

PeptideTarget OrganismObserved EffectSource
This compoundStaphylococcus aureusAntimicrobial activity uniprot.org
Temporin AMethicillin-resistant Staphylococcus aureus (MRSA)Bactericidal activity and acceleration of wound repair in mice. nih.govresearchgate.net nih.govresearchgate.net
Temporin-GHa analogsMethicillin-resistant Staphylococcus aureus (MRSA)Potent antimicrobial activities by permeabilizing cytoplasmic membranes. nih.gov nih.gov
Temporin BStaphylococcus aureus, Bacillus megaterium, Streptococcus pyogenesStrong antimicrobial activity. mdpi.com mdpi.com

Activity against Gram-Negative Bacteria: Variability and Analog-Dependent Broadening

The activity of temporins against Gram-negative bacteria is generally more variable and often weaker compared to their effect on Gram-positive bacteria. semanticscholar.org This reduced efficacy is often attributed to the outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer acting as a protective barrier that can induce aggregation of the peptides, preventing them from reaching the inner membrane. semanticscholar.orgplos.org

However, some natural temporins and their synthetic analogs have demonstrated significant activity against Gram-negative pathogens. conicet.gov.ar For example, Temporin L exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. plos.org Furthermore, combinations of temporins, such as Temporin A or B with Temporin L, have shown synergistic activity against Gram-negative bacteria like Escherichia coli. plos.orgresearchgate.net It is suggested that Temporin L can disaggregate the oligomers formed by other temporins upon contact with LPS, allowing them to translocate to the inner membrane. plos.org

The development of temporin analogs has been a key strategy to broaden their spectrum of activity. By modifying the primary structure, such as increasing the positive charge, researchers have successfully designed analogs with enhanced activity against Gram-negative bacteria. nih.gov For instance, the analog TB_KKG6A, derived from Temporin B, shows activity against both Gram-positive and Gram-negative bacteria at low concentrations due to its strong interaction with LPS. nih.gov While specific data on the activity of this compound against a range of Gram-negative bacteria is not detailed, the principles of analog design and synergistic combinations within the temporin family suggest potential pathways to enhance its efficacy. mdpi.comnih.gov

Antifungal Efficacy

Several members of the temporin family have demonstrated notable antifungal properties, inhibiting the growth of various fungal pathogens. conicet.gov.arnih.gov

Inhibition of Fungal Growth (e.g., Candida albicans, Batrachochytrium dendrobatidis)

Temporins have shown efficacy against the opportunistic yeast pathogen Candida albicans. conicet.gov.ar For example, Temporin A is active against C. albicans. mdpi.com Analogs of Temporin B have also been shown to be effective inhibitors of C. albicans growth, acting on both planktonic and sessile cells. nih.govmdpi.com Furthermore, acylated derivatives of Temporin L are active against multidrug-resistant strains of C. albicans. nih.gov

A significant area of research has been the activity of temporins against the chytrid fungus Batrachochytrium dendrobatidis (Bd), a pathogen implicated in global amphibian declines. nih.govnih.govconicet.gov.ar Studies have shown that several temporins, including Temporin A and other natural and synthetic analogs, can effectively inhibit the growth of Bd. nih.govnih.gov This suggests that these peptides play a role in the innate immune defense of amphibians against this fungal pathogen. nih.gov While this compound itself has been identified in Rana palustris, a species susceptible to Bd, the direct antifungal activity of this compound against Bd has been a subject of study.

Antifungal Activity of the Temporin Family

Peptide/AnalogTarget FungusObserved EffectSource
Temporin ACandida albicansAntifungal activity. mdpi.com mdpi.com
Temporin B analogsCandida albicansInhibition of planktonic and sessile cell growth. nih.govmdpi.com nih.govmdpi.com
Acylated Temporin L derivativesMultidrug-resistant Candida albicansAntifungal activity. nih.gov nih.gov
Temporin A and analogsBatrachochytrium dendrobatidisInhibition of growth. nih.govnih.gov nih.govnih.gov

Mechanisms of Antifungal Action at the Fungal Membrane

The primary mechanism of action for many antimicrobial peptides, including temporins, involves interaction with and disruption of the microbial cell membrane. conicet.gov.arfrontiersin.org In fungi, the initial step is the interaction of the peptide with the fungal cell membrane. frontiersin.org This interaction is often electrostatic, followed by insertion into the lipid bilayer, leading to membrane perturbation and, ultimately, cell death. nih.gov

Studies on Temporin L derivatives against C. albicans suggest a membrane-active mechanism involving initial electrostatic interaction, followed by aggregation and insertion into the lipid bilayer, causing membrane disruption likely through a "carpeting" effect. nih.gov The ability of temporins to adopt an α-helical conformation in a hydrophobic environment, such as a cell membrane, is crucial for their ability to penetrate and disrupt the membrane. conicet.gov.arnih.gov Differences in the potency of various temporin analogs against fungi can often be attributed to their ability to penetrate the membrane and form this helical structure. nih.gov

Anti-Biofilm Properties

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Several temporins have demonstrated the ability to inhibit the formation of biofilms and eradicate mature biofilms. For instance, Temporin-1Tb has shown a striking ability to kill both forming and mature Staphylococcus epidermidis biofilms, particularly when combined with EDTA. nih.gov

Other temporins and their analogs have also been investigated for their anti-biofilm properties. Temporin L has been shown to have anti-biofilm activity against Pseudomonas fluorescens in both static and dynamic flow conditions, impairing biofilm formation and perturbing the architecture of mature biofilms. mdpi.com Analogs of Temporin-GHa have been found to inhibit the formation of and eradicate mature biofilms of MRSA. nih.gov Similarly, Temporin-SHa has demonstrated anti-biofilm effects against fluconazole-resistant C. albicans. mdpi.com The mechanisms behind these anti-biofilm activities can include the downregulation of adhesion genes and a reduction in bacterial surface hydrophobicity. nih.gov While specific studies on the anti-biofilm properties of this compound are not available in the provided results, the proven efficacy of other temporins in this regard suggests a promising area for future investigation.

Inhibition of Biofilm Formation and Eradication of Mature Biofilms

This compound and its analogs have demonstrated significant potential in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics. Research indicates that these peptides can both prevent the formation of new biofilms and eliminate established ones.

Temporin-like peptides have been shown to effectively inhibit the formation of Streptococcus mutans biofilms, a primary causative agent of dental caries. mdpi.comresearchgate.net These peptides disrupt the integrity of the bacterial cell membrane, leading to the leakage of intracellular contents and cell death. mdpi.comresearchgate.net Furthermore, they can weaken the initial adhesion of bacteria and reduce the production of exopolysaccharides (EPS), which are crucial components of the biofilm matrix. nih.gov Studies have demonstrated that derivatives of Temporin-GHa can inhibit biofilm accumulation by hindering the initial attachment of S. mutans and decreasing EPS production. nih.gov

In addition to preventing biofilm formation, temporins are also capable of eradicating mature biofilms. Analogs of Temporin 1Tb have shown a marked ability to kill cells within preformed biofilms of Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Similarly, certain temporin-like peptides have exhibited the ability to eradicate mature S. mutans biofilms. mdpi.comresearchgate.net The effectiveness of these peptides against both forming and mature biofilms highlights their therapeutic potential in addressing biofilm-associated infections. mdpi.comnih.gov

The table below summarizes the antibiofilm activities of various temporin peptides against S. mutans.

PeptideActivityFindings
Temporin-like peptidesInhibition of biofilm formationEffectively inhibited the formation of S. mutans biofilms. mdpi.comresearchgate.net
Temporin-GHa derivativesInhibition of biofilm accumulationWeakened initial adhesion of S. mutans and reduced EPS production. nih.gov
Temporin 1Tb analogsEradication of mature biofilmsDemonstrated significant killing of cells in preformed S. aureus and P. aeruginosa biofilms. nih.gov
Temporin-like peptidesEradication of mature biofilmsShowed capability to eradicate mature S. mutans biofilms. mdpi.comresearchgate.net

Synergistic Effects with Adjuvant Molecules (e.g., EDTA) in Biofilm Disruption

The efficacy of temporins against mature biofilms can be significantly enhanced when used in combination with adjuvant molecules like ethylenediaminetetraacetic acid (EDTA). nih.govnih.govfrontiersin.org EDTA, a chelating agent, disrupts the structural integrity of the biofilm matrix by binding to divalent cations such as calcium and magnesium, which are essential for maintaining the stability of the extracellular polymeric substance (EPS). nih.gov This disruption increases the permeability of the biofilm, allowing antimicrobial peptides to penetrate deeper and exert their bactericidal effects on the embedded cells. nih.govfrontiersin.org

The combination of Temporin 1Tb (TB) and its analogs with EDTA has been shown to be highly effective in eradicating mature biofilms of Staphylococcus epidermidis and Staphylococcus aureus. nih.govnih.govfrontiersin.org Kinetic studies have demonstrated that the TB/EDTA combination is active against mature biofilms within a few hours of exposure. nih.gov This synergistic approach was also successful in eradicating S. epidermidis biofilms formed on silicone catheters in vitro, suggesting potential applications in preventing and treating catheter-related infections. nih.gov

The synergistic mechanism appears to be two-fold: EDTA disaggregates the biofilm matrix, and in the case of Gram-negative bacteria like P. aeruginosa, it also perturbs the outer membrane, further facilitating peptide entry and enhancing the direct killing of biofilm-embedded cells. nih.govfrontiersin.org This combined action makes the peptide-EDTA formulation a promising strategy for tackling persistent biofilm infections. nih.gov

Activity against Protozoan Parasites (e.g., Leishmania, Trypanosoma)

Several members of the temporin family have demonstrated significant activity against protozoan parasites, including various species of Leishmania and Trypanosoma. researchgate.netresearchgate.netnih.gov This antiparasitic action expands the therapeutic potential of these peptides beyond their antibacterial properties.

Temporin-SHd, a 17-residue peptide, has shown a broad spectrum of activity, effectively targeting both the promastigote (the motile, flagellated form) and the amastigote (the intracellular, non-motile form) stages of Leishmania species that cause visceral, cutaneous, and mucocutaneous leishmaniasis. researchgate.netnih.gov Furthermore, Temporin-SHd is also active against the trypanosome parasites Trypanosoma brucei (the causative agent of African trypanosomiasis) and Trypanosoma cruzi (the causative agent of Chagas disease). researchgate.net

The leishmanicidal activity of temporins is often attributed to their ability to disrupt the parasite's plasma membrane. mdpi.comnih.gov For instance, Temporin A and Temporin B have been shown to permeate the parasite's membrane, leading to cell lysis. mdpi.com Studies on Temporin-SHa and its analogs suggest that at concentrations above the half-maximal inhibitory concentration (IC50), the primary mechanism is membranolytic. researchgate.netnih.gov However, at concentrations below the IC50, these peptides can also induce an apoptosis-like cell death in the parasites. nih.gov

An analog of Temporin-SHa, [K3]SHa, has demonstrated high potency against a wide range of trypanosomatids, including antimony-resistant L. infantum. nih.gov This highlights the potential of temporins to combat drug-resistant parasitic infections.

The table below summarizes the activity of specific temporins against protozoan parasites.

Temporin PeptideParasite SpeciesKey Findings
Temporin-SHdLeishmania spp., Trypanosoma brucei, Trypanosoma cruziBroad-spectrum activity against both promastigote and amastigote forms of Leishmania and against Trypanosoma species. researchgate.netnih.gov
Temporin ALeishmania spp.Triggers membrane destruction of the parasite. mdpi.com
Temporin BLeishmania spp.Permeates the plasma membrane of the parasite. mdpi.com
Temporin-SHa & [K3]SHaLeishmania infantum, Trypanosoma spp.Exert leishmanicidal activity via a primary membranolytic mechanism and can also induce apoptosis-like death. [K3]SHa is effective against antimony-resistant L. infantum. nih.gov

Immunomodulatory and Chemotactic Activities

Beyond their direct antimicrobial and antiparasitic effects, temporins also exhibit immunomodulatory and chemotactic properties, suggesting a role in orchestrating the host's immune response to infection. nih.gov

Modulation of Host Immune Responses (General)

Temporins can influence the host's innate immune system. These peptides are considered part of the host defense system, and their ability to modulate immune responses is a key aspect of their function. nih.gov While the primary focus of many studies has been on their direct killing of pathogens, the capacity to interact with and modulate host immune cells adds another layer to their therapeutic potential. Lactotransferrin, a protein with immunomodulatory effects on monocytes, macrophages, and neutrophils, shares some functional similarities with the broader class of host defense peptides to which temporins belong. haematologica.org

Chemoattraction of Phagocytes (e.g., Macrophages, Neutrophils)

A significant aspect of the immunomodulatory activity of temporins is their ability to attract phagocytic cells, such as macrophages and neutrophils, to the site of infection. nih.gov This process is known as chemotaxis.

Temporin A, for example, acts as a chemoattractant for phagocytic leukocytes by interacting with the Formyl Peptide Receptor-Like 1 (FPRL1) receptor. nih.gov The recruitment of these immune cells is a critical step in clearing infections. Neutrophils are typically the first responders to an infection site, followed by monocytes that differentiate into macrophages. mdpi.comfrontiersin.org These cells are professional phagocytes that engulf and destroy invading pathogens. frontiersin.org

The production of chemokines by neutrophils themselves can further amplify the recruitment of other immune cells, including monocytes, macrophages, and dendritic cells, thereby orchestrating a more robust and coordinated immune response. nih.gov While not directly about temporins, the general process of chemokine-driven recruitment highlights the importance of chemoattractants in immunity. nih.gov The ability of temporins to initiate this cascade by attracting phagocytes underscores their role as multifunctional molecules in host defense. nih.gov

Synthetic Methodologies and Peptide Engineering

Solid-Phase Peptide Synthesis (SPPS) for Temporin-1PLa and Analogs

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for producing this compound and its derivatives. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. lcms.cz

Fmoc/Ot-Bu Strategy and Related Techniques

The most prevalent method for the synthesis of temporin analogs, including those similar in structure to this compound, is the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. mdpi.comnih.govseplite.com This approach is favored for its mild reaction conditions and high yields. seplite.com

The core principles of the Fmoc/t-Bu strategy involve:

α-Amino Group Protection: The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group. seplite.com This group is stable to acidic conditions but can be readily removed by a secondary amine, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mdpi.comnih.govseplite.com

Side-Chain Protection: The reactive side chains of amino acids are protected by acid-labile groups, most commonly the tert-butyl (t-Bu) group or its derivatives. seplite.com For instance, tert-butyl esters protect the side-chain carboxyl groups of aspartic and glutamic acid, while tert-butyl ethers protect the hydroxyl groups of serine and threonine. seplite.com

Solid Support: An acid-sensitive resin, such as the Rink-amide MBHA resin, is often used, which allows for the final cleavage of the C-terminally amidated peptide. mdpi.comnih.gov The amidation at the C-terminus is a common feature of many naturally occurring temporins. frontiersin.org

Coupling and Deprotection Cycles: The synthesis proceeds through a series of cycles, each consisting of the deprotection of the Fmoc group from the resin-bound peptide chain, followed by the coupling of the next Fmoc-protected amino acid. nih.gov The efficiency of these reactions is often monitored using tests like the Kaiser test or the Chloranil test. mdpi.com Coupling agents such as HBTU, DIC, PyBOP, or TBTU are used to activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. mdpi.comnih.gov

Considerations for Trifluoroacetic Acid (TFA) in Peptide Synthesis

Trifluoroacetic acid (TFA) is a critical reagent in the final stages of the Fmoc/t-Bu SPPS process. thieme-connect.comadvancedchemtech.com It is primarily used for the global deprotection of side-chain protecting groups and the cleavage of the synthesized peptide from the solid support resin. thieme-connect.comadvancedchemtech.comopnme.com A common cleavage cocktail consists of 95% TFA with scavengers like 2.5% triisopropylsilane (B1312306) (TIS) and 2.5% water to quench reactive cationic species generated during deprotection. mdpi.comnih.gov

However, the use of TFA is not without its challenges. Residual TFA in the final peptide product can interfere with biological assays and is undesirable in therapeutic applications. thermofisher.comgenscript.com Therefore, its removal is a crucial step in the purification process. thermofisher.com Ion chromatography is an effective method for quantifying residual TFA levels in peptide preparations. thermofisher.com Due to environmental concerns regarding per- and polyfluorinated alkyl substances (PFAS), research is ongoing to find more environmentally friendly alternatives to TFA for peptide cleavage. opnme.com

Purification and Characterization of Synthetic Peptides

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with impurities. Therefore, rigorous purification and characterization are essential to obtain a pure and well-defined product.

High-Performance Liquid Chromatography (HPLC) for Peptide Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for the purification of synthetic peptides like this compound. lcms.czresearchgate.netmdpi.com

Key aspects of RP-HPLC for peptide purification include:

Stationary Phase: A hydrophobic stationary phase, typically a C8 or C18 alkyl-chain-bonded silica, is used. researchgate.net

Mobile Phase: A gradient of an organic solvent (like acetonitrile) in water is employed to elute the peptides from the column. researchgate.netunimi.it TFA (typically 0.1%) is a common mobile phase additive that acts as an ion-pairing agent, improving peak shape and resolution by protonating carboxyl groups and reducing unwanted secondary interactions. lcms.czresearchgate.net

Detection: The elution of peptides is monitored by UV absorbance, usually at a wavelength of 226 nm. researchgate.net

Fraction Collection: Fractions corresponding to the main peak, which represents the desired peptide, are collected, and the solvent is subsequently removed, often by lyophilization. researchgate.net

Solid-phase extraction (SPE) with gradient elution has also been demonstrated as a rapid, economical, and efficient alternative or complementary method for purifying synthetic peptides, including temporins. researchgate.netmdpi.com

Mass Spectrometry (MS) for Identity and Purity Confirmation

Mass spectrometry is an indispensable tool for confirming the identity and assessing the purity of the synthesized peptides. mdpi.com

Common MS techniques used in peptide characterization are:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is widely used to rapidly determine the molecular mass of the purified peptide, confirming that the correct sequence has been synthesized. frontiersin.orgmdpi.comunimi.it For this compound, the expected molecular weight would be around 1368.8 Da.

Electrospray Ionization (ESI) MS: Often coupled with HPLC (LC-MS), ESI-MS provides molecular weight information and can also be used to assess the purity of the sample.

Tandem Mass Spectrometry (MS/MS): For definitive sequence verification, MS/MS is employed. The peptide ion is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to confirm the amino acid sequence. frontiersin.orgunimi.it

Strategies for Designing and Optimizing this compound Derivatives

The design of this compound derivatives aims to improve its therapeutic potential by enhancing its antimicrobial activity, broadening its spectrum, and modulating its interaction with host cells. mdpi.comresearchgate.netnih.gov Key strategies include:

Amino Acid Substitution: Replacing specific amino acids can significantly alter the peptide's properties.

Increasing Cationicity: Introducing basic residues like lysine (B10760008) (Lys) can increase the net positive charge, which often enhances interaction with negatively charged bacterial membranes. mdpi.com For example, modifying Temporin A by replacing Arg with less basic residues was shown to decrease antibacterial activity, highlighting the importance of basicity at specific positions. mdpi.com

Modulating Hydrophobicity: Adjusting the hydrophobicity by substituting or modifying amino acids can influence the peptide's ability to insert into and disrupt microbial membranes. mdpi.com For instance, replacing Ser with the more hydrophobic Tyr in Temporin A analogs was explored to study its effect on activity. mdpi.com

Introducing Unnatural Amino Acids: Incorporating non-proteinogenic amino acids, such as fluorinated phenylalanine or ornithine, can confer unique properties, including increased stability and altered biological activity. mdpi.comnih.gov

Peptide Truncation: Shortening the peptide chain can sometimes lead to analogs with improved selectivity and bioactivity, as demonstrated with other AMPs from the Rana genus. frontiersin.org

Structural Modifications:

Lipidation: Acylating the N-terminus with fatty acids is a strategy used to improve the antimicrobial properties of temporin derivatives. mdpi.com

Cyclization: Introducing intramolecular bridges (e.g., lactam or triazole linkers) can stabilize the α-helical structure, which is often crucial for the activity of temporins, potentially leading to enhanced biological activity and stability. nih.gov

Rational Design Based on Structure-Activity Relationships

Rational design of temporin analogues involves systematically modifying the peptide's primary structure to understand and improve its biological function. This process is guided by structure-activity relationship (SAR) studies, which correlate changes in physicochemical properties—such as cationicity, hydrophobicity, and α-helicity—with antimicrobial efficacy and target cell selectivity. nih.gov

Temporins are typically short, C-terminally amidated peptides characterized by a low positive net charge (often +1 to +3) and a high content of hydrophobic residues. conicet.gov.ar In membrane-mimicking environments, they adopt an amphipathic α-helical conformation, which is crucial for their mechanism of action involving membrane disruption. conicet.gov.arird.fr

Key strategies in the rational design of temporins include:

Modulating Cationicity: The net positive charge is a critical determinant of a peptide's initial interaction with negatively charged bacterial membranes. Increasing the net charge, often by substituting neutral amino acids with basic residues like lysine (K) or arginine (R), can enhance antimicrobial activity, particularly against Gram-negative bacteria. mdpi.com For instance, analogues of Temporin B (TB) and Temporin-GHa with increased lysine content showed markedly improved activity against Gram-negative species compared to the parent peptides. mdpi.comfrontiersin.org

Adjusting Hydrophobicity: The type and arrangement of hydrophobic amino acids influence how the peptide inserts into and perturbs the lipid bilayer. SAR studies on Temporin A (TA) involved replacing Phenylalanine (Phe) at position 1 with Tyr or fluorinated Phe, and Serine (Ser) at position 10 with Tyr or Threonine (Thr). mdpi.comnih.gov The analogue with fluorinated Phe showed potent antibacterial effects, while replacing Ser with the more hydrophobic Tyr also yielded a promising compound. mdpi.comnih.govmdpi.com Similarly, modifying the ultrashort Temporin-SHf with hydrophobic groups like p-tbutyl phenylalanine was shown to improve antimicrobial activity. acs.orgnih.gov However, a careful balance is required, as excessive hydrophobicity can lead to increased toxicity toward host cells. nih.gov

Altering Helical Structure: The stability and extent of the α-helical structure are vital for activity. The introduction of helix-breaking or helix-promoting residues can fine-tune the peptide's conformation. In Temporin L (TL) analogues, substituting specific residues with proline was found to alter the helical content at the N-terminus, which in turn affected its interaction with membranes and its biological activity. acs.org

Table 1: Examples of Rational Design in Temporin Analogs

Parent PeptideAnalog / ModificationKey FindingReference
Temporin A (TA)[Phe(4-F)¹]TA (DT4F)Replacement of Phenylalanine with fluorinated Phenylalanine at position 1 resulted in the most effective antibacterial agent among the new compounds tested. mdpi.commdpi.com
Temporin A (TA)[Tyr¹⁰]TASubstitution of Serine with a more hydrophobic Tyrosine at position 10 created a promising compound. mdpi.comnih.gov
Temporin B (TB)TB_KKG6AAnalogue with increased positive charge displayed markedly increased activity against both Gram-positive and Gram-negative bacteria. frontiersin.org
Temporin-SHf[p-tBuF², R⁵]SHfInsertion of Arginine and substitution with p-tbutyl phenylalanine created a highly potent analog against Gram-positive and a wider range of Gram-negative bacteria. acs.org
Temporin-GHa[H4K]GHa (GHaK)Substitution of Histidine with Lysine increased the net charge and amphipathicity, enhancing antimicrobial activity. mdpi.com

Exploration of D-Amino Acids and Peptidomimetics for Enhanced Properties

To overcome limitations of natural peptides, such as susceptibility to proteolytic degradation, peptide engineering employs non-natural components like D-amino acids and peptidomimetic structures. frontiersin.org

D-Amino Acid Substitution: The incorporation of D-amino acids is a well-established strategy to increase a peptide's stability against proteases, which are stereospecific for L-amino acids. frontiersin.orgcdnsciencepub.com Beyond enhancing stability, D-amino acid substitutions can also modulate biological activity and selectivity by altering the peptide's secondary structure. D-isomers are known to act as helix-breakers, and their placement can disrupt the α-helical conformation that is often linked to toxicity in mammalian cells. researchgate.netnih.govcornell.edu

A systematic study on an analogue of Temporin L, [Pro³]TL, replaced single L-amino acids within its α-helical domain with their corresponding D-isomers. researchgate.netnih.govcornell.edu The results demonstrated that the position of the D-amino acid was critical. While many substitutions reduced or abolished antimicrobial activity, others successfully decoupled it from hemolytic toxicity. Notably, the introduction of a D-amino acid could preserve strong anti-Candida activity while significantly reducing toxicity to human cells. researchgate.netnih.gov For example, the D-Leu⁹ analogue maintained high antifungal activity but had its hemolytic effect almost abolished. researchgate.net

Table 2: Effects of D-Amino Acid Substitution in a Temporin L Analog ([Pro³]TL)

Parent Peptide AnalogD-Amino Acid SubstitutionEffect on ActivityReference
[Pro³]TL[D-Lys⁷][Pro³]TLAlmost abolished hemolytic effect while retaining some antimicrobial properties. researchgate.net
[Pro³]TL[D-Phe⁸][Pro³]TLMaintained high hemolytic activity, similar to the parent peptide. researchgate.net
[Pro³]TL[D-Leu⁹][Pro³]TLMaintained strong anti-yeast activity with significantly reduced (9%) hemolysis. researchgate.net
[Pro³]TL[D-Arg¹¹][Pro³]TLAlmost abolished hemolytic effect while retaining some antimicrobial properties. researchgate.net

Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties like stability and bioavailability. Strategies include using non-proteinogenic amino acids, altering the peptide backbone, or cyclization. mdpi.comnih.gov The rational design of Temporin-SHf analogues has led to the identification of potent compounds by combining natural and unnatural amino acid substitutions. ird.fr Halogenation is another peptidomimetic strategy; for example, o-fluorine substitution in phenylalanine residues of Temporin L was shown to maintain activity against E. coli while eliminating it against other bacteria, demonstrating that such modifications can alter target specificity. frontiersin.org

Evolutionary Biology and Ecological Role

Molecular Evolution of AMP Genes in Amphibians

The remarkable diversity of antimicrobial peptides found in amphibians is a direct result of a dynamic evolutionary history characterized by gene duplication and subsequent diversification. oup.commdpi.com The genes encoding these peptides are part of large multigene families that have expanded and diverged over time, leading to a wide array of peptides with varied structures and functions. oup.com This process allows for the generation of novel peptides, enhancing the defensive capabilities of the host against a broad spectrum of pathogens. mdpi.com

The evolutionary trajectory of AMP genes, including those for temporins, suggests an ancient origin, with evidence pointing to a common ancestral locus for various AMP families found in both Hylidae (tree frogs) and Ranidae (true frogs). oup.commdpi.com Phylogenetic analyses indicate that families such as temporins, brevinins, and dermaseptins are derived from a common precursor sequence. mdpi.com This shared ancestry underscores the fundamental importance of these peptides in amphibian survival.

Gene duplication is a primary driver of the evolution of temporin diversity. mdpi.comresearchgate.net Studies on various frog species, including those from the genera Rana and Pelophylax, have revealed the presence of multiple loci for temporin genes. nih.govcas.cn This multiplicity of gene copies provides the raw genetic material for evolutionary innovation. Following duplication, these gene copies can accumulate mutations independently, leading to the diversification of their sequences and, consequently, the functions of the encoded peptides. oup.combiorxiv.org

This process of duplication and diversification has resulted in a vast repertoire of temporin peptides, even among closely related species. imrpress.com For instance, research on the dark-spotted frog (Pelophylax nigromaculatus) has identified multiple temporin variants, each with slight variations in its amino acid sequence. frontiersin.org This diversity is not random; it is thought to be a strategic evolutionary response to the ever-changing landscape of microbial threats in the amphibian's environment. mdpi.com

The evolution of amphibian AMPs is not solely a product of neutral genetic drift. There is substantial evidence for the action of positive, or diversifying, selection. oup.comoup.comoregonstate.edu Positive selection favors the accumulation of non-synonymous mutations—those that result in a change in the amino acid sequence of the peptide. oregonstate.edu This is particularly evident in the region of the gene that codes for the mature peptide, the functional part of the molecule. oup.comnih.gov

The ratio of non-synonymous to synonymous substitutions (dN/ds) is a key indicator of positive selection. In many AMP gene families, including temporins, this ratio is significantly greater than one, indicating that natural selection is actively promoting changes in the peptide sequence. oregonstate.edu This rapid evolution is likely driven by the co-evolutionary arms race between the amphibian host and its microbial pathogens. As pathogens evolve to resist existing AMPs, the host is under selective pressure to generate new, more effective peptides. oup.com

While the mature peptide domain of AMP precursors is hypervariable, other regions of the precursor protein exhibit strong conservation. researchgate.netnih.gov The preproregion, which includes the signal peptide and an acidic propiece, is remarkably conserved across different amphibian species, even those from different families. nih.govresearchgate.net The signal peptide is crucial for directing the newly synthesized peptide to the correct cellular location for processing and secretion. researchgate.net

This pattern of a conserved preproregion and a variable mature peptide domain is a hallmark of amphibian AMPs. nih.gov The conservation of the signal peptide suggests a common and essential mechanism for the production and release of these defense molecules. researchgate.net In contrast, the high variability of the mature peptide domain reflects the constant need to adapt to new and evolving microbial threats. nih.gov

Evidence for Positive Selection Driving AMP Gene Evolution

Ecological Significance of Temporin-1PLa in Amphibian Defense

This compound, like other temporins, is a crucial component of the amphibian's first line of defense against environmental pathogens. imrpress.comnih.gov Secreted from granular glands in the skin, these peptides form a chemical shield that protects the highly permeable amphibian integument from infection. mdpi.commdpi.com

The primary role of this compound is as an antimicrobial agent, contributing to the innate immunity of the amphibian. researchgate.netresearchgate.netnih.gov Temporins are particularly effective against Gram-positive bacteria, but some also show activity against Gram-negative bacteria, fungi, and even some viruses. nih.govnih.govmdpi.com Their mechanism of action typically involves the disruption of the microbial cell membrane, leading to cell death. mdpi.comasm.org

The diversity of temporins within a single frog species is thought to provide broad-spectrum protection against a wide range of potential pathogens. nih.gov This is particularly important for amphibians, which inhabit environments rich in microbial life. mdpi.com The presence of this compound and other AMPs is a critical adaptation for survival in these challenging habitats. For example, temporins have been shown to inhibit the growth of the chytrid fungus Batrachochytrium dendrobatidis, a pathogen responsible for global amphibian declines. nih.gov

Beyond its direct antimicrobial activity, this compound and related peptides also play a role in wound healing. imrpress.comresearchgate.net When an amphibian's skin is injured, it becomes a potential entry point for pathogens. nih.gov The release of AMPs like this compound not only helps to prevent infection in the wound but can also promote the healing process itself. imrpress.comnih.gov

Biodiversity of Temporin Repertoires across Frog Species

The temporin family of antimicrobial peptides (AMPs) represents one of the largest and most diverse groups of AMPs found in the skin secretions of ranid frogs. researchgate.net This extensive diversity is a fascinating subject in evolutionary biology, reflecting the constant co-evolutionary arms race between amphibians and the multitude of pathogens in their environments. Each frog species typically possesses a unique arsenal (B13267) of 10-20 distinct AMPs, with variations in sequence, size, and biological activity. researchgate.netresearchgate.netimrpress.com This remarkable diversity, even among closely related species, suggests a rapid evolutionary divergence. researchgate.netresearchgate.net

The primary driver behind this vast repertoire is thought to be the diverse array of microorganisms that amphibians encounter. nih.gov The skin, being a permeable and exposed surface, is a critical first line of defense against bacteria, fungi, and viruses. imrpress.com The variety in the peptide arsenal is hypothesized to provide broad-spectrum protection and minimize the development of microbial resistance to any single peptide. cnr.it

Temporins were first identified in the European red frog, Rana temporaria, and subsequently, over 150 members of this family have been discovered in various ranid frog genera, including Amolops, Hylarana, Lithobates, Odorrana, and Pelophylax. cnr.itwikipedia.orgmdpi.com The distribution of temporins spans across Eurasian and North American ranid frogs. researchgate.net For instance, temporins have been isolated from North American species within the genera Rana and Lithobates, as well as from Eurasian species like the Japanese brown frogs. researchgate.net

The expression of these peptide defenses can also be linked to the life history strategies of different frog species. oup.com Research comparing species with varying larval periods has shown that those with a "slow pace of life," characterized by a long larval period, tend to invest more in the early production of AMPs. In contrast, species with a "fast pace of life" and shorter larval periods show reduced AMP defenses in their tadpole stages, with the full complement of peptides appearing after metamorphosis. oup.com This suggests a trade-off between the energy invested in immune defense and the rate of growth and development. oup.com

The study of temporin diversity not only sheds light on amphibian evolution but also provides a rich source of templates for designing new antimicrobial agents. nih.gov The short length of temporins, typically 8 to 17 amino acids, makes them particularly attractive for chemical synthesis and modification. researchgate.netimrpress.com

Table of Temporin Diversity in Selected Frog Species:

Frog GenusFrog SpeciesTemporin PeptideAmino Acid Sequence
LithobatesL. palustrisThis compoundFLPLVGKILSGLI
LithobatesL. pipiensTemporin-1PFLPIVGKLLSGLL
LithobatesL. septentrionalisTemporin-1SPaFLPLVGKILSGLI
LithobatesL. septentrionalisTemporin-1SPbFLSAITSLLGKLL
LithobatesL. septentrionalisTemporin-1SPcFLSAITSILGKLF
LithobatesL. sphenacephalusTemporin-1SLLFGKIISRLLGN
LithobatesL. virgatipesTemporin-1VaFLSSIGKILGNLL
LithobatesL. virgatipesTemporin-1VbFLSIIAKVLGSLF
LithobatesL. virgatipesTemporin-1VcFLPLVTMLLGKLF
OdorranaO. hainanensisTemporin-HN1AILTTLANWARKFL
OdorranaO. hainanensisTemporin-HN2NILNTIINLAKKIL
Data sourced from existing research literature. nih.gov

Advanced Research Methodologies and Analytical Techniques

In Vitro Antimicrobial and Biofilm Assays

Disk Diffusion and Broth Microdilution Methods

Two primary methods are employed to assess the susceptibility of microorganisms to antimicrobial agents like Temporin-1PLa: the disk diffusion method and the broth microdilution method. nih.govmdpi.com

The Broth Microdilution Method is a quantitative technique used to determine the Minimal Inhibitory Concentration (MIC). nih.govmdpi.com This method involves a serial dilution of the antimicrobial agent in a liquid growth medium within a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. nih.gov After incubation, the lowest concentration of the agent that prevents visible growth is recorded as the MIC. nih.govnjlm.net This method is considered a gold standard for susceptibility testing. nih.gov

The Disk Diffusion Method is a more qualitative or semi-quantitative assay. mdpi.com In this technique, a paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar (B569324) plate that has been uniformly inoculated with the test microorganism. nih.govnjlm.net The plate is then incubated, allowing the agent to diffuse from the disk into the agar, creating a concentration gradient. The antimicrobial agent inhibits the growth of the susceptible organism, resulting in a clear zone of inhibition around the disk. nih.gov The diameter of this zone is measured and can be correlated with the MIC, though it is generally considered a less precise measure. mdpi.comnjlm.net While the disk diffusion method is simpler and less expensive, the broth microdilution method provides a more precise, quantitative result (the MIC value). nih.govmdpi.com

For some antimicrobials, a good correlation can be established between the zone of inhibition in the disk diffusion assay and the MIC value obtained from broth microdilution. nih.goveucast.org However, for certain compounds, discrepancies can arise, necessitating the use of the more accurate broth microdilution method for definitive susceptibility determination. nih.gov

Quantitative Biofilm and Preformed Biofilm Assays

The ability of this compound to inhibit the formation of biofilms and to disrupt existing ones is a critical aspect of its potential therapeutic value. Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. mdpi.com

Quantitative Biofilm Formation Assays are designed to evaluate the inhibitory effect of a compound on the initial stages of biofilm development. In a typical assay, bacterial cultures are grown in the wells of a microtiter plate in the presence of varying concentrations of the antimicrobial peptide. mdpi.comfrontiersin.org After an incubation period that allows for biofilm formation, the planktonic (free-floating) bacteria are removed, and the remaining biofilm is quantified. frontiersin.org A common method for quantification is the crystal violet (CV) assay. The biofilm is stained with CV, which is then solubilized, and the absorbance is measured to determine the biofilm biomass. mdpi.com

Preformed Biofilm Assays assess the ability of a compound to eradicate or reduce an already established biofilm. frontiersin.orgmdpi.com In this setup, biofilms are first allowed to form in the wells of a microtiter plate over a specific period (e.g., 12 or 24 hours). frontiersin.org The planktonic cells are then removed, and the preformed biofilms are treated with different concentrations of the antimicrobial peptide. frontiersin.org The remaining viable biofilm can be quantified using methods like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures metabolic activity, or by colony-forming unit (CFU) counting after disrupting the biofilm and plating the cells. frontiersin.org The minimum biofilm reduction concentration (MBRC) may be determined, which is the lowest concentration of the peptide required to achieve a specific level of biofilm eradication, such as 50% (MBRC50). frontiersin.org

For instance, studies on other temporins have shown their ability to disrupt the biomass of preformed Staphylococcus aureus biofilms. mdpi.com Temporin-L has also been shown to impair biofilm formation in Pseudomonas fluorescens. mdpi.com These assays are crucial for determining the anti-biofilm efficacy of peptides like this compound.

Cell-Based Assays for Mechanistic and Selectivity Studies (Non-Mammalian)

Membrane Permeability and Depolarization Assays (e.g., ONPG leakage)

A primary mechanism of action for many antimicrobial peptides, including temporins, is the disruption of the bacterial cell membrane. conicet.gov.arfrontiersin.org Assays that measure membrane permeability and depolarization are therefore essential for elucidating the mechanism of this compound.

Membrane Permeability Assays often utilize chromogenic or fluorescent probes that can only enter the cell when the membrane integrity is compromised. A classic example is the o-nitrophenyl-β-D-galactopyranoside (ONPG) leakage assay . researchgate.netubc.ca This assay uses a bacterial strain that has cytoplasmic β-galactosidase but lacks the permease to transport ONPG across the inner membrane. ubc.canih.gov When the peptide disrupts the inner membrane, ONPG can enter the cytoplasm and is cleaved by β-galactosidase, producing o-nitrophenol (ONP), a yellow compound that can be quantified spectrophotometrically over time. researchgate.netnih.gov The rate of ONP production is directly proportional to the degree of inner membrane permeabilization. researchgate.net

Membrane Depolarization Assays measure the peptide's ability to dissipate the membrane potential, which is crucial for bacterial viability. frontiersin.org These assays often employ voltage-sensitive fluorescent dyes, such as DiSC3(5). frontiersin.orgresearchgate.net This cationic dye accumulates in polarized (energized) bacterial membranes, leading to self-quenching of its fluorescence. frontiersin.org When an antimicrobial peptide depolarizes the membrane, the dye is released into the medium, resulting in a measurable increase in fluorescence. frontiersin.orgresearchgate.net This provides a real-time indication of the peptide's effect on the membrane potential. Studies on temporin analogs have utilized such assays to confirm that they induce membrane depolarization. nih.gov

These assays provide critical insights into the membrane-disrupting capabilities of this compound, a key characteristic of its antimicrobial action.

Flow Cytometry for Membrane Integrity Assessment

Flow cytometry is a powerful technique that allows for the rapid, high-throughput analysis of individual cells within a population, providing quantitative data on various cellular parameters, including membrane integrity. bwt.comfrontiersin.org

To assess membrane integrity, bacterial cells are typically treated with the antimicrobial peptide and then stained with a combination of fluorescent nucleic acid dyes that differ in their ability to cross intact cell membranes. bwt.comfrontiersin.orgnih.gov A common combination is SYBR Green I and propidium (B1200493) iodide (PI). bwt.com

SYBR Green I is a membrane-permeant dye that stains the nucleic acids of all cells, both with intact and compromised membranes, emitting green fluorescence. bwt.com

Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with damaged membranes. nih.govresearchgate.net Once inside, it binds to DNA and emits red fluorescence. researchgate.net

When analyzed by a flow cytometer, the cell population can be differentiated into three groups based on their fluorescence signals:

Viable cells with intact membranes will be stained only by SYBR Green I and will show green fluorescence. nih.gov

Dead or membrane-compromised cells will be stained by both dyes, and due to Förster resonance energy transfer (FRET) or simple dual staining, they will exhibit red fluorescence. bwt.comnih.gov

Damaged or intermediate cells may show varying levels of both green and red fluorescence. nih.gov

This method allows for the precise quantification of the percentage of viable, damaged, and dead cells in a population following exposure to this compound. nih.gov It provides a more detailed and quantitative assessment of membrane damage compared to bulk assays. frontiersin.org Flow cytometry has been used to demonstrate the membrane-disrupting properties of other temporins, confirming their mechanism of action. nih.gov

Live/Dead Staining for Microbial Viability

The assessment of microbial viability following exposure to temporin peptides is frequently accomplished using live/dead staining assays. A common method is the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which employs two fluorescent nucleic acid stains: SYTO® 9 and propidium iodide. nih.gov SYTO® 9 is a green-fluorescent stain that can permeate the membranes of both live and dead cells. nih.gov In contrast, propidium iodide, a red-fluorescent stain, can only enter cells with compromised or damaged membranes, which are considered dead or dying. nih.govmdpi.com Consequently, live bacteria with intact membranes fluoresce green, while dead bacteria with damaged membranes fluoresce red. mdpi.com

In a study on the related peptide Temporin-L, its effect on Pseudomonas fluorescens biofilms was quantified using this double-staining method. Researchers measured the biomass of living (green-stained) and dead (red-stained) cells to determine the peptide's efficacy. mdpi.com The results indicated that as the concentration of Temporin-L increased, the biomass of living cells decreased while the biomass of damaged cells increased, demonstrating the peptide's capacity to compromise bacterial membrane integrity. mdpi.com

Table 1: Effect of Temporin-L Concentration on P. fluorescens Biofilm Viability Data derived from a study on the related peptide Temporin-L to illustrate the methodology.

Peptide Concentration Live Cell Biomass (μm³/μm²) Damaged Cell Biomass (μm³/μm²)
Control (0 µM) ~1.8 ~0.2
25 µM ~1.0 ~0.5
100 µM ~0.4 ~1.6

Microscopic and Imaging Techniques

Atomic Force Microscopy (AFM) for Surface Interactions

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to study the interactions between antimicrobial peptides and microbial surfaces at the nanometer scale. nih.gov It functions by scanning a sharp probe, located at the end of a flexible cantilever, over a sample's surface to measure interaction forces and generate a topographical image. mdpi.comazooptics.com This method is particularly valuable for observing the real-time effects of peptides on living bacterial cells without requiring fixation. nih.gov

Studies on temporin analogues and other antimicrobial peptides have utilized AFM to visualize the distinct morphological changes they induce on bacterial cell envelopes. For instance, AFM experiments on analogues of temporin SHa demonstrated that their mechanism of action involves rupturing the bacterial membrane, which leads to the leakage of cytoplasmic contents. mdpi.com Similarly, when observing the effects of the peptide cecropin (B1577577) B on Haemophilus parasuis, AFM detected the formation of protrusions and evidence of leakage on the cell surface. koreascience.kr The technique can quantify changes in surface roughness and visualize the formation of pores or lesions, providing direct evidence of the peptide's disruptive interaction with the membrane. nih.govkoreascience.kr

Field Emission Gun-Scanning Electron Microscopy (FEG-SEM) for Morphological Changes

Field Emission Gun-Scanning Electron Microscopy (FEG-SEM) offers superior resolution compared to conventional SEM, making it ideal for observing the fine details of morphological changes in bacteria after treatment with antimicrobial compounds. researchgate.net The field emission gun produces a brighter, more coherent electron beam, enabling high-resolution imaging of surface topography. researchgate.net

Table 2: Summary of Morphological Changes Observed with Temporins via Electron Microscopy

Temporin Variant Target Organism Observed Morphological Changes Reference
Temporin L E. coli Formation of "ghost-like" bacteria without complete lysis. nih.govnih.gov
Temporin 1CEa Human breast cancer cells Membrane disruption and depolarization at high concentrations. mdpi.com
Temporin SHa Analogues S. aureus Membrane rupturing and leakage of cytoplasmic content. mdpi.com

Molecular Biology and Genetic Analysis Techniques

cDNA Library Construction and Screening

The discovery of many antimicrobial peptides, including the temporin family, has been achieved through the construction and screening of complementary DNA (cDNA) libraries. nih.gov This process begins with the isolation of messenger RNA (mRNA) from a specific tissue, such as the skin of a frog. iiitd.edu.insemanticscholar.org The mRNA is then reverse-transcribed into cDNA, which represents the genes that were actively being expressed in that tissue. nih.gov These cDNA molecules are subsequently cloned into vectors to create a library, which can be screened to find the genetic precursors of specific peptides. nih.goviiitd.edu.in

The original temporins were identified by screening a cDNA library derived from the skin of the European red frog, Rana temporaria. iiitd.edu.innih.gov Researchers used a probe from a known peptide precursor to find related sequences within the library, which led to the isolation of cDNAs encoding for new temporin peptides. iiitd.edu.innih.gov This molecular approach is fundamental for discovering the biodiversity of antimicrobial peptides in nature and understanding their biosynthesis. nih.govimrpress.com

Table 3: Examples of Temporins Identified via cDNA Library Screening

Organism Temporin Identified Key Findings Reference
Rana temporaria Temporins B, G, H Isolation of precursors encoding 10- and 13-residue peptides from a skin cDNA library. nih.govnih.gov
Pelophylax fukienensis Temporin-PF Identification of a novel temporin precursor from a skin-derived cDNA library. semanticscholar.org

Gene Expression Profiling (e.g., RT-qPCR for gene downregulation)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive technique used for quantifying gene expression levels. frontiersin.orgthermofisher.com The method involves converting RNA into cDNA, followed by PCR amplification where fluorescence is measured in real-time to determine the quantity of a specific gene transcript. thermofisher.comthermofisher.com Normalization of data using stable reference genes is crucial for accurate results. nih.govfrontiersin.org While RT-qPCR is a standard method for analyzing changes in gene expression, such as the downregulation of specific genes in bacteria in response to an antimicrobial agent, a review of the available research literature did not yield specific studies where this technique was used to profile gene expression changes in microbes directly resulting from treatment with this compound.

Phylogenetic Reconstruction and Sequence Alignment

The study of this compound's evolutionary history and its relationship to other peptides relies heavily on phylogenetic reconstruction and sequence alignment. These bioinformatic techniques are crucial for understanding the diversity and functional evolution of this antimicrobial peptide family.

Phylogenetic Reconstruction:

Phylogenetic analysis of the temporin family, including this compound, reveals that the genes encoding these peptides likely evolved from a common ancestral locus. nih.gov The diversity observed in the active peptide sequences is thought to be a result of adaptation to different pathogenic challenges faced by various amphibian species. nih.gov This evolutionary pressure has led to a wide array of temporin variants, each with potentially unique antimicrobial properties.

Sequence Alignment:

Sequence alignment is a fundamental technique for comparing this compound with other temporin family members and different antimicrobial peptides. numberanalytics.com This process involves arranging sequences to identify regions of similarity, which can indicate functional, structural, or evolutionary relationships. numberanalytics.com

Pairwise and multiple sequence alignments are employed to compare two or more sequences, respectively. numberanalytics.com For instance, aligning the sequence of this compound from Lithobates palustris with temporins from other frog species, such as Rana temporaria (Temporin-1Ta) or Pelophylax perezi (Temporin-A), highlights conserved and variable regions. nih.govuniprot.orguniprot.org The signal sequence of the precursor peptide is often highly conserved among related species, whereas the sequence of the mature, active peptide shows greater variability. nih.gov

Alignment tools and algorithms, such as those implementing the Needleman-Wunsch algorithm for pairwise alignment, are used to achieve optimal alignments by introducing gaps to maximize similarity. numberanalytics.commesquiteproject.org Scoring matrices like BLOSUM62 are used to evaluate the likelihood of particular amino acid substitutions based on their observed frequencies and biochemical properties. numberanalytics.com

Detailed analysis of this compound's precursor sequence reveals a signal peptide, a propeptide, and the mature peptide. uniprot.org The mature peptide is derived through post-translational modifications, including the cleavage of the propeptide and amidation of the C-terminus. uniprot.org Sequence alignment with other temporins confirms that this compound belongs to the temporin subfamily within the broader frog skin active peptide (FSAP) family. uniprot.org

The following table provides a comparison of the amino acid sequence of this compound with other selected temporins, illustrating the sequence similarities and differences within this peptide family.

Peptide NameSpecies of OriginAmino Acid Sequence
This compoundLithobates palustrisFLPLVGKILSGLI
Temporin-1PLithobates pipiensFLPIVGKLLSGLL
Temporin-1SPaLithobates septentrionalisFLPLVGKILSGLI
Temporin-1SLithobates sphenacephalusLLFGKIISRLLGN
Temporin-APelophylax pereziFLPLIGKVLSGIL
Temporin-BRana temporariaLLPIVGNLLKSLL
Temporin-LRana temporariaFLPLLAGLAANFLPKIFCKITRKC

Table 1: Comparison of Amino Acid Sequences of Selected Temporins. nih.gov

Software such as PAL2NAL can be used to convert protein sequence alignments into the corresponding codon alignments, which allows for the calculation of synonymous and non-synonymous substitution rates, providing further insights into the evolutionary pressures acting on these peptides. embl.de

Q & A

Q. What are the standard methodologies for isolating and characterizing Temporin-1PLa?

this compound, a cationic antimicrobial peptide, is typically isolated via reversed-phase high-performance liquid chromatography (RP-HPLC) from natural sources or synthesized using solid-phase peptide synthesis (SPPS). Characterization involves mass spectrometry (MALDI-TOF/ESI-MS) for molecular weight validation and circular dichroism (CD) spectroscopy to assess secondary structure in membrane-mimetic environments (e.g., SDS micelles). Purity thresholds ≥95% are recommended for experimental reproducibility .

Q. How do researchers design in vitro assays to evaluate this compound’s antimicrobial activity?

Standard assays include:

  • Broth microdilution : To determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi.
  • Time-kill kinetics : To assess bactericidal effects over 24 hours.
  • Hemolysis assays : To evaluate cytotoxicity against mammalian erythrocytes (e.g., using % hemolysis at varying peptide concentrations). Controls: Include known antimicrobials (e.g., polymyxin B) and solvent-only controls to validate assay conditions .

Q. What structural features of this compound influence its bioactivity?

Key structural determinants include:

  • Amphipathic α-helical conformation : Critical for membrane disruption.
  • Hydrophobic residues (e.g., Phe, Leu): Enhance lipid bilayer penetration.
  • Net charge : A +2 to +3 charge at physiological pH optimizes microbial membrane interaction. Mutagenesis studies and NMR spectroscopy are used to correlate structure-function relationships .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in this compound’s membrane interaction mechanisms?

MD simulations (e.g., using GROMACS or CHARMM) model peptide-lipid interactions at atomic resolution. For example, discrepancies in pore-formation vs. "carpet model" mechanisms can be addressed by simulating this compound in heterogeneous lipid bilayers (e.g., POPC:POPG mixtures) under varying ionic strengths. Trajectory analysis (e.g., lipid tail order parameters, peptide tilt angles) quantifies membrane destabilization .

Q. What strategies mitigate cytotoxicity of this compound in mammalian cells while retaining antimicrobial efficacy?

  • Sequence modification : Substituting hydrophobic residues with polar analogs (e.g., Leu → Lys) reduces hemolysis.
  • Liposomal encapsulation : Enhances selective delivery to microbial membranes.
  • Combination therapy : Synergistic use with sub-inhibitory antibiotics lowers effective peptide concentrations. Validate via dual-assessment of MIC (antimicrobial) and IC50 (cytotoxicity) in parallel assays .

Q. How do researchers reconcile conflicting data on this compound’s efficacy in vivo versus in vitro models?

Contradictions often arise from differences in:

  • Bioavailability : In vivo models require pharmacokinetic profiling (e.g., serum stability via HPLC).
  • Immune modulation : this compound may activate host immune pathways (e.g., TLR4/NF-κB), complicating direct efficacy comparisons. Solutions include using neutropenic animal models to isolate direct antimicrobial effects and transcriptomic profiling to map immune responses .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound dose-response data?

  • Non-linear regression : Fit dose-response curves (e.g., log[peptide] vs. % inhibition) using four-parameter logistic models (IC50/EC50 calculations).
  • ANOVA with post-hoc tests : Compare efficacy across bacterial strains or experimental conditions.
  • Bland-Altman plots : Assess reproducibility between technical replicates. Tools: GraphPad Prism, R (drc package) .

Q. How should researchers validate this compound’s mechanism of action in bacterial membranes?

  • Fluorescence assays : Use dyes like DiSC3(5) for membrane depolarization or calcein leakage from liposomes.
  • Electron microscopy : Visualize ultrastructural damage (e.g., membrane blebbing, pore formation).
  • Surface plasmon resonance (SPR) : Quantify binding kinetics to lipid bilayers. Triangulate data across methods to confirm mechanistic consistency .

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